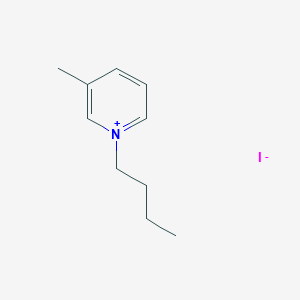

1-Butyl-3-methylpyridinium iodide

Description

1-Butyl-3-methylpyridinium iodide ([BMPy]I) is a pyridinium-based ionic liquid (IL) with the molecular formula C₁₀H₁₆IN and a molecular weight of 277.14 g/mol (CAS RN® 258273-67-5) . It features a pyridinium cation substituted with a butyl chain at the 1-position and a methyl group at the 3-position, paired with an iodide anion. This IL is commercially available with a purity of ≥98% and is utilized in applications such as catalysis, biomass processing, and as a precursor for electrochemical materials . Its chloride analogue, 1-butyl-3-methylpyridinium chloride ([BMPy]Cl), has demonstrated efficacy in dissolving microcrystalline cellulose (28 wt%) and producing total reducing sugars (78%) in biomass treatment, highlighting the role of anion selection in solubility and reactivity .

Properties

IUPAC Name |

1-butyl-3-methylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.HI/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBIJSXFPKSXGQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC(=C1)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049257 | |

| Record name | 1-Butyl-3-methylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258273-67-5 | |

| Record name | 1-Butyl-3-methylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylpyridinium iodide can be synthesized through a quaternization reaction. This involves the reaction of 1-butylpyridine with methyl iodide under reflux conditions. The reaction typically takes place in an organic solvent such as acetonitrile or acetone .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methylpyridinium iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions

Major Products:

Scientific Research Applications

1-Butyl-3-methylpyridinium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-3-methylpyridinium iodide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. These interactions can influence the stability and activity of proteins and other biomolecules. For example, it has been shown to affect the activity of enzymes like α-chymotrypsin by altering their conformation and stability .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Pyridinium-Based Ionic Liquids

| Compound | CAS RN® | Molecular Weight (g/mol) | Melting Point (°C) | Purity | Conductivity (S cm⁻¹) | Key Applications |

|---|---|---|---|---|---|---|

| [BMPy]I | 258273-67-5 | 277.14 | Not reported | ≥98% | Not reported | Biomass processing, DSSCs |

| [BMPy]Cl | 125652-55-3 | 185.70 | Liquid at RT | ≥99% | Not reported | Cellulose dissolution |

| 1-Butyl-4-methylpyridinium iodide | 32353-64-3 | 277.14 | Not reported | ≥98% | Not reported | Electrochemical studies |

| [BMPy]Br | 26576-85-2 | 230.10 | 79 | ≥99% | Not reported | Catalysis, solvents |

Key Observations :

- Anion Influence : The iodide anion in [BMPy]I contributes to higher molecular weight and distinct solubility compared to chloride or bromide analogues. For instance, [BMPy]Cl is liquid at room temperature, while [BMPy]Br has a defined melting point (79°C) .

Ionic Conductivity and Electrochemical Performance

Table 2: Conductivity Comparison with Iodide-Rich Compounds

| Compound | Conductivity (S cm⁻¹) | Temperature (K) | Activation Energy (Eₐ, eV) | Structure |

|---|---|---|---|---|

| [BMPy]I | Not reported | — | — | Pyridinium IL with I⁻ |

| [m-BrBz-1-APy]I₃ (Compound 1) | 1.03×10⁻⁴ | 343 | 0.28 | Schiff base + I₃⁻ chains |

| [o-FBz-1-APy]I₃ (Compound 2) | 4.94×10⁻³ | 353 | 0.25 | Schiff base + I₃⁻ chains |

| CuPbI₃ | ~10⁻⁸ | 298 | — | Perovskite structure |

Key Findings :

- Superior Conductivity in Schiff Base Compounds : The Schiff base iodides [m-BrBz-1-APy]I₃ and [o-FBz-1-APy]I₃ exhibit conductivities up to 4.94×10⁻³ S cm⁻¹ at 353 K, outperforming [BMPy]I and traditional iodide conductors like CuPbI₃ by several orders of magnitude. This is attributed to their unique W-shaped polyiodide chains and supramolecular channels (5.6×7.2 Ų), enabling efficient iodide ion migration .

- Thermal Activation : Both Schiff base compounds follow Arrhenius behavior, with low activation energies (0.25–0.28 eV), indicating facile ion mobility .

NMR and Relativistic Effects

1-Butyl-3-methylpyridinium triiodide ([BMP][I₃]) exhibits relativistic effects on ¹H and ¹³C NMR chemical shifts due to interactions with heavy iodide anions. This contrasts with covalent halogenated systems, where relativistic effects are typically localized to bonded atoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.